6-Methoxybenzo[d]thiazole-2-carbaldehyde
Overview
Description
6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2S. It features a benzothiazole ring substituted with a methoxy group at the sixth position and an aldehyde group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxybenzo[d]thiazole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 6-methoxy-2-aminobenzothiazole with formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired aldehyde .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Methoxybenzo[d]thiazole-2-carboxylic acid.
Reduction: 6-Methoxybenzo[d]thiazole-2-methanol.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-Methoxybenzo[d]thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxybenzo[d]thiazole-2-carboxylic acid
- 6-Methoxybenzo[d]thiazole-2-methanol
- 2-Thiazolecarboxaldehyde
Uniqueness
6-Methoxybenzo[d]thiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of fluorescent probes or enzyme inhibitors .
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHUCLUQYGGJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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